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Compound of Interest

Compound Name: 3,6-Dichloropyridazine

Cat. No.: B152260 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 3,6-
Dichloropyridazine, a key intermediate in pharmaceutical and agrochemical research. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics, offering a valuable resource for researchers, scientists, and

drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. The following data outlines the ¹H and ¹³C NMR spectral properties of 3,6-
Dichloropyridazine.

¹H NMR Data
The ¹H NMR spectrum of 3,6-Dichloropyridazine is characterized by a single peak, indicative

of the two equivalent protons on the pyridazine ring.

Chemical Shift (δ) Multiplicity Integration Solvent

7.514 ppm[1] Singlet (s) 2H CDCl₃

¹³C NMR Data
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The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 3,6-
Dichloropyridazine, two distinct signals are expected for the two sets of equivalent carbons.

Chemical Shift (δ) Carbon Assignment Solvent

152.3 ppm C3, C6 CDCl₃

130.5 ppm C4, C5 CDCl₃

Note: The specific chemical shifts for ¹³C NMR are referenced from spectral database

predictions and typical values for similar structures, as a direct peer-reviewed publication with

this data was not identified in the search.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their

characteristic vibrational frequencies. The IR spectrum of 3,6-Dichloropyridazine exhibits

several key absorption bands.

Wavenumber
(cm⁻¹)

Intensity Assignment Phase

3116 - 3052 cm⁻¹[2] - C-H stretching CCl₄ solution

~1550 cm⁻¹ - C=N stretching -

~1400 cm⁻¹ - C=C stretching -

564 cm⁻¹ Strong C-Cl stretching KBr phase[3]

Note: The full IR peak list can be complex. The values presented are some of the most

characteristic vibrations.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, allowing for the determination of its molecular weight and elemental

composition.
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Electron Ionization (EI) Mass Spectrometry
m/z Relative Intensity Assignment

148 High [M]⁺ (Molecular Ion)

120 High [M-N₂]⁺

85 Highest [M-N₂-Cl]⁺

52 - Further fragmentation

Note: The fragmentation pattern is based on typical EI-MS behavior and data available in

spectral databases. The listed fragments represent a plausible fragmentation pathway. A patent

also reports an ESI-MS value of m/z 150.2 for the protonated molecule [M+H]⁺.

Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented

above for a solid organic compound like 3,6-Dichloropyridazine.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Approximately 5-10 mg of 3,6-Dichloropyridazine is dissolved in about

0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. A small amount

of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and

¹³C nuclei. The sample is inserted into the magnet, and the field is locked onto the deuterium

signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.

¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters

include a 30-45° pulse angle, a spectral width of approximately 15 ppm, and a relaxation

delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) are acquired to achieve a

good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify

the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE). A wider

spectral width (e.g., 200-220 ppm) is used. Due to the lower natural abundance and
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sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 or more) and a longer

relaxation delay (2-5 seconds) are typically required.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the internal

standard (TMS).

FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method): A small amount of 3,6-Dichloropyridazine (1-2

mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder

using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet

using a hydraulic press.

Background Spectrum: A background spectrum is collected using an empty sample

compartment or a pure KBr pellet to account for atmospheric and instrumental contributions.

Sample Spectrum Acquisition: The KBr pellet containing the sample is placed in the sample

holder of the FT-IR spectrometer. The spectrum is recorded over a typical range of 4000-400

cm⁻¹. A number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Data Processing: The sample interferogram is Fourier transformed to produce the final IR

spectrum. The background spectrum is automatically subtracted from the sample spectrum

to yield the absorbance or transmittance spectrum of the compound.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: A small amount of 3,6-Dichloropyridazine is introduced into the mass

spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to

ensure it is in the vapor phase within the ion source.

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-

energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-

charge (m/z) ratio.
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Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum.

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the

fragmentation pattern, which can be used to deduce the structure of the molecule.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3,6-Dichloropyridazine.
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Caption: General workflow for the spectroscopic analysis of 3,6-Dichloropyridazine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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